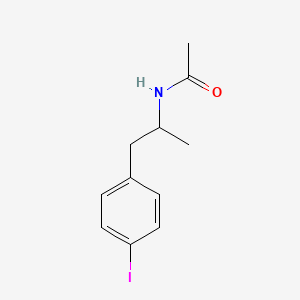
N-(1-(4-Iodophenyl)propan-2-YL)acetamide
Cat. No. B8757088
M. Wt: 303.14 g/mol
InChI Key: AXJHQAKUMFWDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08623860B2
Procedure details


To 6.00 g (23.4 mmol) N-(1-(4-bromophenyl)propan-2-yl)acetamide (II.1) in 65 mL dioxan are added 0.45 g (2.34 mmol) CuI, 0.50 mL (4.70 mmol) N,N″-dimethyl-ethylendiamine and 7.02 g (46.9 mmol) NaI. The reaction mixture is stirred at 120° C. for 70 h. The mixture is allowed to cool to r.t. and half of the solvent is removed in vacuo. EtOAc and diluted aq. ammonia solution are added and the layers are separated. The aq. layer is once more extracted with EtOAc. The organic layers are combined, dried with Na2SO4, filtered and the solvent is removed in vacuo. The crude product is triturated with diethylether and dried at 50° C. in vacuo.

[Compound]
Name
N,N″-dimethyl-ethylendiamine
Quantity
0.5 mL
Type
reactant
Reaction Step One



Name
CuI
Quantity
0.45 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:11][C:12](=[O:14])[CH3:13])[CH3:10])=[CH:4][CH:3]=1.[Na+].[I-:16]>O1CCOCC1.[Cu]I>[I:16][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:11][C:12](=[O:14])[CH3:13])[CH3:10])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CC(C)NC(C)=O
|
[Compound]
|
Name
|
N,N″-dimethyl-ethylendiamine
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.02 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[I-]
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
CuI
|
|
Quantity
|
0.45 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at 120° C. for 70 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to r.t.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
half of the solvent is removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc and diluted aq. ammonia solution are added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layer is once more extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is triturated with diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C. in vacuo
|
Outcomes


Product
Details
Reaction Time |
70 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1=CC=C(C=C1)CC(C)NC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
